1,4-Dithiin-2,3,5,6-tetracarbonitrile CAS number
1,4-Dithiin-2,3,5,6-tetracarbonitrile CAS number
An In-Depth Technical Guide to 1,4-Dithiin-2,3,5,6-tetracarbonitrile: Synthesis, Properties, and Applications in Advanced Materials
Introduction
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a sulfur-rich heterocyclic compound characterized by a unique molecular structure that imparts significant potential for applications in materials science. As an electron-deficient system, its properties are of considerable interest to researchers in organic electronics, particularly for the development of conductive polymers and organic semiconductors.[1] This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its application as a functional material in advanced electronic devices. The content herein is intended for researchers, chemists, and materials scientists engaged in the development of novel organic materials.
Part 1: Core Identification and Physicochemical Properties
Accurate identification and understanding the fundamental properties of a compound are the bedrock of any scientific investigation. 1,4-Dithiin-2,3,5,6-tetracarbonitrile is identified by the CAS number 2448-55-7 .[2][3][4][5][6] Its core structure consists of a dithiin ring, a six-membered heterocycle containing two sulfur atoms, fully substituted with four nitrile (cyano) groups. These electron-withdrawing cyano groups are critical to the molecule's functionality, creating a highly electron-deficient π-system which is a key attribute for its use in organic electronics.[1]
Chemical Structure
The molecular structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is depicted below. The dithiin ring itself adopts a non-planar, boat-like conformation.[7]
Caption: 2D structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Summary of Properties
| Property | Value | Source |
| CAS Number | 2448-55-7 | [2][3][4][5][6] |
| Molecular Formula | C₈N₄S₂ | [2][3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Synonyms | 1,4-dithiine-2,3,5,6-tetracarbonitrile | [3][6] |
| Physical Appearance | Typically a solid | N/A |
| Melting Point | Not consistently reported | [8] |
| Boiling Point | Not consistently reported | [8] |
Part 2: Synthesis and Mechanistic Considerations
A logical synthetic approach for the title compound would likely involve the dimerization of a suitable four-carbon precursor already containing the dicyano functionalities.
Proposed Synthetic Workflow
A potential laboratory-scale synthesis could proceed as follows. The causality behind this proposed protocol is to utilize a commercially available or easily synthesized precursor that can undergo a sulfur-mediated cyclization and dimerization.
Objective: To synthesize 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Materials:
-
Disodium maleonitriledithiolate (or a similar precursor)
-
An appropriate oxidizing agent (e.g., iodine, potassium ferricyanide)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Standard glassware and purification apparatus (e.g., filtration, recrystallization)
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve the precursor, disodium maleonitriledithiolate, in a suitable solvent such as deoxygenated water or ethanol. The choice of solvent is crucial to ensure solubility of the salt and facilitate the subsequent reaction.
-
Oxidative Cyclization: To the solution from Step 1, add a solution of an oxidizing agent dropwise at a controlled temperature (e.g., 0-25 °C). The rationale for using an oxidizing agent is to promote the formation of disulfide bonds, which then rearrange to form the thermodynamically stable dithiin ring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The appearance of a new spot corresponding to the product and the disappearance of the starting material will indicate the reaction is proceeding.
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by suction filtration. If it remains dissolved, the product can be extracted using an appropriate organic solvent.
-
Purification: The crude product should be purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Caption: Proposed workflow for the synthesis of the target compound.
Part 3: Applications in Organic Electronics and Materials Science
The unique electronic structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile makes it a valuable building block for advanced materials.[1] Its applications primarily stem from its electron-accepting (n-type) character and its rigid, sulfur-containing core.
Organic Semiconductors
The field of organic electronics relies on materials that can transport charge.[12][13] 1,4-Dithiin-2,3,5,6-tetracarbonitrile is a candidate for use as an n-type semiconductor. The four strongly electron-withdrawing nitrile groups pull electron density from the dithiin ring, lowering the energy levels of its molecular orbitals (LUMO in particular). This makes it easier for the molecule to accept and transport electrons, a defining characteristic of n-type semiconductors. Such materials are essential for creating complementary circuits in organic electronics, analogous to silicon-based CMOS technology.
Application in Organic Field-Effect Transistors (OFETs): An OFET is a fundamental component of organic electronic circuits. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. The rigid structure of the dithiin core can facilitate ordered packing in the solid state, which is crucial for efficient charge transport between molecules.
Workflow for Fabricating a Bottom-Gate, Top-Contact OFET:
-
Substrate Preparation: Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide layer (the gate dielectric).
-
Semiconductor Deposition: Deposit a thin film of 1,4-Dithiin-2,3,5,6-tetracarbonitrile onto the SiO₂ surface. This is typically done by vacuum thermal evaporation or from a solution if the compound's solubility allows. The deposition conditions are optimized to achieve a highly crystalline film.
-
Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are then measured to determine key parameters like charge carrier mobility and the on/off ratio.
Caption: Structure of a top-contact, bottom-gate OFET device.
Other Potential Applications
-
Conductive Polymers: This molecule can serve as a monomer or a dopant to create polymers with tailored electronic properties.[1]
-
Redox-Active Materials: The 1,4-dithiin motif is known for its ability to undergo reversible one- and two-electron oxidations, making it suitable for applications in energy storage, such as in redox flow batteries.[9][10][14]
-
Dyes and Pigments: The conjugated system within the molecule suggests it could be used in the synthesis of novel dyes and pigments with unique optical properties.[1]
Conclusion
1,4-Dithiin-2,3,5,6-tetracarbonitrile stands out as a specialty chemical with significant promise in the realm of materials science. Its defining feature—a highly electron-deficient core—makes it a compelling candidate for n-type organic semiconductors, a class of materials that remains less developed than their p-type counterparts. The synthetic pathways to this and related molecules are accessible, allowing for further research and development. As the demand for high-performance, flexible, and low-cost electronics grows, molecules like 1,4-Dithiin-2,3,5,6-tetracarbonitrile will undoubtedly play a crucial role in the innovation of next-generation technologies.
References
-
CP Lab Safety. 1,4-DIthiin-2,3,5,6-tetracarbonitrile, 98% Purity, C8N4S2, 100 mg. [Link]
-
Ivy Fine Chemicals. 1,4-DITHIIN-2,3,5,6-TETRACARBONITRILE [CAS: 2448-55-7]. [Link]
-
Chemsrc. 1,4-Dithiine-2,3,5,6-tetracarbonitrile | CAS#:2448-55-7. [Link]
-
MySkinRecipes. 1,4-DIthiin-2,3,5,6-tetracarbonitrile. [Link]
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. [Link]
- Google Patents.
-
Etkind, R. G., & Swager, T. M. (2022). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Synthesis, 54(20), 4417-4429. [Link]
-
Thieme Chemistry. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. [Link]
-
ResearchGate. Synthesis of 1,4‐dithiin compounds 13–16. [Link]
-
SciSpace. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes (2022). [Link]
-
DSpace@MIT. The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. [Link]
-
ResearchGate. A convenient, one-step synthesis of 1,4-dithiin. [Link]
-
ResearchGate. The Crystal and Molecular Structure of 2,3,5,6-Tetraphenyl-1,4-dithiin. [Link]
-
PubChem. 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile. [Link]
-
MDPI. Novel Organosilicon Tetramers with Dialkyl-Substituted[2]Benzothieno[3,2-b]benzothiophene Moieties for Solution-Processible Organic Electronics. [Link]
-
City Research Online. π-Conjugated Molecules with Fused Rings for Organic Field-effect Transistors: Design, Synthesis and Applications. [Link]
Sources
- 1. 1,4-DIthiin-2,3,5,6-tetracarbonitrile [myskinrecipes.com]
- 2. keyorganics.net [keyorganics.net]
- 3. calpaclab.com [calpaclab.com]
- 4. ivychem.com [ivychem.com]
- 5. 1,4-Dithiin-2,3,5,6-tetracarbonitrile | 2448-55-7 [chemicalbook.com]
- 6. 1,4-Dithiine-2,3,5,6-tetracarbonitrile | CAS#:2448-55-7 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes (2022) | Timothy M. Swager | 11 Citations [scispace.com]
- 11. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. openaccess.city.ac.uk [openaccess.city.ac.uk]
- 14. dspace.mit.edu [dspace.mit.edu]
